4-Chlorobenzo[d]oxazole-2-carbonitrile

Immunoproteasome inhibition Fragment-based drug discovery Structure-activity relationship

4-Chlorobenzo[d]oxazole-2-carbonitrile (CAS 1806304-81-3; C8H3ClN2O; MW 178.57 g/mol) is a heteroaromatic nitrile belonging to the benzoxazole-2-carbonitrile fragment class. This class has been validated as covalent, fragment-sized inhibitors of the immunoproteasome β5i subunit, acting through a carbonitrile warhead that reacts with the active-site Thr1 residue.

Molecular Formula C8H3ClN2O
Molecular Weight 178.57 g/mol
Cat. No. B12873937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzo[d]oxazole-2-carbonitrile
Molecular FormulaC8H3ClN2O
Molecular Weight178.57 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(O2)C#N
InChIInChI=1S/C8H3ClN2O/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H
InChIKeyYOFSBVDMLNJWHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzo[d]oxazole-2-carbonitrile as a Position-Specific Electrophilic Fragment for Immunoproteasome and Bioconjugation Screening


4-Chlorobenzo[d]oxazole-2-carbonitrile (CAS 1806304-81-3; C8H3ClN2O; MW 178.57 g/mol) is a heteroaromatic nitrile belonging to the benzoxazole-2-carbonitrile fragment class . This class has been validated as covalent, fragment-sized inhibitors of the immunoproteasome β5i subunit, acting through a carbonitrile warhead that reacts with the active-site Thr1 residue [1]. The compound carries a chlorine substituent at the 4-position of the benzoxazole benzene ring—the position adjacent to the oxazole ring oxygen—distinguishing it from the 5-, 6-, and 7-chloro positional isomers that have been characterized in systematic substituent scans [1][2]. The parent benzoxazole-2-carbonitrile scaffold was selected from a broader set of heteroaromatic nitriles (including benzimidazole-2-carbonitriles and benzothiazole-2-carbonitriles) as the most promising core for β5i inhibition [1].

Why 4-Chlorobenzo[d]oxazole-2-carbonitrile Cannot Be Interchanged with Other Chloro-Positional Isomers in Fragment-Based Screening


Systematic chloro-position scans on the benzoxazole-2-carbonitrile core reveal that the position of chlorine substitution on the benzene ring is the dominant determinant of β5i inhibitory potency, with IC50 values spanning a ~9-fold range depending solely on the position of a single chlorine atom [1]. The parent compound (unsubstituted) shows weak inhibition (IC50 = 83 µM); substitution at position 5 yields only marginal improvement (67 µM); whereas substitution at positions 6 and 7 produces an 8–9-fold gain in potency (9.1 µM and 10 µM, respectively) [1]. Critically, this SAR pattern demonstrates that the binding site discriminates among chlorine positions—meaning that ordering a generic 'chlorobenzoxazole-2-carbonitrile' without specifying the substitution position, or assuming that 5-Cl, 6-Cl, or 7-Cl isomers are interchangeable with the 4-Cl derivative, will produce unpredictable and likely unreproducible screening results [1][2].

Quantitative Comparator Evidence for 4-Chlorobenzo[d]oxazole-2-carbonitrile: Positional Isomer Differentiation, Warhead Reactivity, and Physicochemical Benchmarks


Positional Isomer Impact on Immunoproteasome β5i Inhibition: Evidence from Chloro-Scan SAR

The 4-chloro positional isomer is structurally distinct from the well-characterized 5-, 6-, and 7-chloro isomers. In the only published systematic chloro-position scan of benzoxazole-2-carbonitriles, the β5i IC50 values vary by nearly an order of magnitude depending on chlorine position: parent compound IC50 = 83 ± 6.0 µM; 5-Cl IC50 = 67 ± 11 µM; 6-Cl IC50 = 9.1 ± 4.5 µM; 7-Cl IC50 = 10 ± 4.6 µM, all measured under identical assay conditions (0.2 nM human iCP, 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4, 37°C, fluorogenic substrate Suc-LLVY-AMC, 90 min) [1]. The 4-Cl isomer was not included in this scan, representing an unexplored region of the positional SAR landscape. Because the 4-position is adjacent to the endocyclic oxygen of the oxazole ring, it experiences a distinct electronic environment (stronger inductive withdrawal, altered resonance) compared to positions 5, 6, and 7, and may engage in halogen bonding interactions in polar protein pockets that are geometrically inaccessible to the other isomers [1][2].

Immunoproteasome inhibition Fragment-based drug discovery Structure-activity relationship

Covalent Warhead Reactivity Is Independent of Benzene Ring Substitution: Implications for the 4-Cl Isomer

Experimental and computational reactivity studies on the benzoxazole-2-carbonitrile series established that substituents on the benzene ring do not affect the intrinsic covalent reactivity of the carbonitrile warhead toward the Thr1 residue; instead, substituents modulate only the non-covalent recognition step preceding covalent bond formation [1]. This mechanistic decoupling means that the 4-Cl isomer will retain the same warhead reactivity as all other benzoxazole-2-carbonitriles (including the parent compound and the 5-Cl, 6-Cl, and 7-Cl isomers), while its distinct substitution position is predicted to produce a unique non-covalent binding pose determined by the steric and electronic environment adjacent to the oxazole oxygen [1]. In contrast, benzoxazole-2(3H)-thiones—the disulfide-forming predecessor fragment class—showed selectivity that was dependent on Cys48 accessibility [2], making the carbonitrile series mechanistically cleaner for SAR interpretation.

Covalent inhibitor mechanism Electrophilic warhead Non-covalent recognition

Physicochemical Differentiation of the 4-Chloro Isomer: Molecular Descriptors vs. 5-Cl, 6-Cl, and 7-Cl Isomers

Although all four chloro-substituted benzoxazole-2-carbonitrile positional isomers share the identical molecular formula (C8H3ClN2O, MW 178.57 g/mol) , the 4-Cl isomer is predicted to exhibit distinct physicochemical properties due to the proximity of the chlorine to the endocyclic oxygen. The intramolecular Cl···O distance in the 4-Cl isomer is approximately 2.7–2.9 Å (estimated from benzoxazole geometry), within the range where through-space electronic effects alter dipole moment and polar surface area. This manifests in reversed-phase chromatographic retention differences: the 4-Cl isomer is expected to show distinct UPLC/HPLC retention times compared to the 5-Cl, 6-Cl, and 7-Cl isomers, enabling analytical verification of isomeric identity. The 6-chloro isomer (CAS 1172606-59-5) and 7-chloro isomer (CAS 1806339-44-5) are commercially distinguishable from the 4-Cl isomer (CAS 1806304-81-3) by their unique CAS numbers and chromatographic profiles. The parent unsubstituted benzoxazole-2-carbonitrile (CAS 3313-37-9, MW 144.13 g/mol) differs by a full chlorine atom and thus shows significantly different logP and solubility.

Physicochemical profiling Chromatographic retention Crystal engineering

Selectivity Profile Against Constitutive Proteasome: Class-Level Evidence Supporting Position-Specific Optimization

A key differentiation criterion for immunoproteasome inhibitors is selectivity for the β5i subunit of the immunoproteasome (iCP) over the β5 subunit of the constitutive proteasome (cCP), as inhibition of cCP in healthy cells is associated with dose-limiting toxicities [1]. The benzoxazole-2-carbonitrile fragment class, as a whole, was identified as selective for the immunoproteasome; inhibitory assays against unrelated enzymes (caspase-1, among others) confirmed proteasome selectivity [1]. However, the degree of β5i/β5 selectivity varies with substituent pattern. The bidentate follow-up series, which incorporated benzoxazole-2-carbonitrile as one of the electrophilic fragments alongside a boroleucine moiety targeting Thr1 and Cys48, inhibited β5, β5i, β1, and β1i subunits with submicromolar to low-micromolar IC50 values, demonstrating that structural modifications can tune subunit selectivity [1]. Because the 4-position is adjacent to the oxazole ring and may interact differently with the S1 pocket or Cys48 residue compared to positions 5, 6, or 7, the 4-Cl isomer may exhibit a distinct selectivity fingerprint that cannot be predicted from data on the other isomers.

Immunoproteasome selectivity β5i vs. β5 Therapeutic window

Procurement-Driven Application Scenarios for 4-Chlorobenzo[d]oxazole-2-carbonitrile in Fragment-Based Drug Discovery and Chemical Biology


Completing the Chloro-Positional SAR Matrix for Immunoproteasome β5i Fragment Inhibitors

For medicinal chemistry teams building a comprehensive structure-activity relationship around the benzoxazole-2-carbonitrile fragment core, the 4-Cl isomer is the missing member of the chloro-positional scan. Published data cover positions 5, 6, and 7 (and the unsubstituted parent) with β5i IC50 values ranging from 9.1 to 83 µM [1]. The 4-position has not been experimentally evaluated despite being electronically distinct due to its adjacency to the endocyclic oxygen. Procuring the 4-Cl isomer and testing it under the identical assay conditions published in [1] (0.2 nM iCP, Tris-HCl buffer pH 7.4, Suc-LLVY-AMC substrate, 37°C, 90 min) will close this SAR gap and generate the complete positional dataset needed for group efficiency calculations and fragment growth prioritization.

Probing Non-Covalent Recognition at the β5i Active Site via Position-Specific Halogen Bonding

The 4-Cl substitution places the chlorine atom in a geometry where it can potentially engage in halogen bonding with backbone carbonyls or polar side chains in the β5i S1 subsite—interactions that are geometrically inaccessible to the 5-Cl, 6-Cl, or 7-Cl isomers. Experimental and computational data have confirmed that substituents on benzoxazole-2-carbonitriles modulate only non-covalent recognition while leaving warhead reactivity unchanged [1]. The 4-Cl isomer therefore serves as a targeted probe for halogen bonding at a unique spatial position. Computational docking studies (using the β5i crystal structure, PDB codes available in [2]) with the 4-Cl isomer, compared to docking results for the 6-Cl and 7-Cl isomers, can prioritize which isomer to advance.

Evaluating Immunoproteasome Subunit Selectivity Fingerprints Across Chloro Isomers

The benzoxazole-2-carbonitrile class exhibits a range of selectivity profiles against the six catalytic subunits (β1, β2, β5, β1i, β2i, β5i), with bidentate derivatives inhibiting all four tested subunits at submicromolar–low µM potency [1]. The selectivity contribution of the 4-Cl substitution has not been determined. By procuring the 4-Cl isomer and profiling it across all six subunits in parallel with the 5-Cl, 6-Cl, and 7-Cl isomers (using the fluorogenic substrate panel described in [1]), researchers can identify whether the 4-position offers a uniquely selective or uniquely broad inhibition profile relative to the other isomers.

Chemical Biology Tool for Bioconjugation Reaction Development Using Heteroaromatic Nitriles

A library of 116 2-cyanobenzoxazoles, 2-cyanobenzothiazoles, and 2-cyanobenzimidazoles with substituents at all positions of the benzene ring has been assembled and evaluated for stability, reactivity, and selectivity toward N-terminal cysteine in model oligopeptides [2]. The 4-Chlorobenzo[d]oxazole-2-carbonitrile, as a member of the 2-cyanobenzoxazole subset with an electron-withdrawing chloro substituent at a position adjacent to the oxazole oxygen, is a candidate for expanding the scope of bioorthogonal nitrile–aminothiol click chemistry. The compound can be benchmarked against the reference compounds 6-hydroxy-2-cyanobenzothiazole and 6-amino-2-cyanobenzothiazole for selectivity and reaction rate under physiologically relevant conditions.

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